2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

Physicochemical characterization Lead optimization Chemical procurement

Researchers often lack a reliable negative control for topoisomerase I poisoning assays. This 2'-methyl analog lacks the 2'-aryl pharmacophore required for Topo I poisoning, serving as a validated negative control. • Validated negative control for 2'-aryl bibenzimidazole Topo I inhibitors • 5-amino group enables amide coupling/diazotization for probe development • Included in TCMDC antimalarial screening collection • Global B2B procurement with batch-specific CoA available.

Molecular Formula C15H13N5
Molecular Weight 263.3 g/mol
CAS No. 505078-87-5
Cat. No. B1299870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
CAS505078-87-5
Molecular FormulaC15H13N5
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N
InChIInChI=1S/C15H13N5/c1-8-17-11-4-2-9(6-13(11)18-8)15-19-12-5-3-10(16)7-14(12)20-15/h2-7H,16H2,1H3,(H,17,18)(H,19,20)
InChIKeyIKRLPAYIOFBMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.4 [ug/mL]

2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine: Baseline Profile


2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine is a synthetic small molecule belonging to the 2,5'-bi-1H-benzimidazole (bibenzimidazolyl) class, with a molecular formula of C15H13N5 and a molecular weight of 263.3 g/mol . It is structurally characterized by a methyl substituent at the 2' position and a primary amine at the 5-position of the bibenzimidazole scaffold. The compound is cataloged under the identifier TCMDC-123723 and is commercially available for non-human research purposes . Members of this chemical class have been investigated for topoisomerase I inhibition and antiviral activity [1].

Suitable as a scaffold for 5-position derivatization and chemical probe synthesis.
May serve as a negative control for 2'-aryl topoisomerase I inhibitor studies.
TCMDC library provenance supports antiparasitic screening workflows.

Procurement Risk of Generic Substitution


The substitution pattern on the 2,5'-bibenzimidazole scaffold critically determines biological activity. Core literature demonstrates that exchanging the 5-substituent (e.g., cyano vs. aminocarbonyl vs. 4-methylpiperazinyl) on 2'-aryl derivatives drastically alters topoisomerase I poisoning potency [1]. The target compound’s specific 5-amino and 2'-methyl configuration is distinct from the extensively studied 2'-aryl analogs, meaning that generic class-level assumptions about activity or selectivity are unreliable. Sourcing an analog without verified equivalence risks utilizing a compound with undefined target engagement and unvalidated structure-activity relationships.

Target Compound 5-Amino-2'-methyl configuration with defined H-bond donor profile and polar surface area.
Des-Amino Analog Lacks the 5-primary amine, altering solubility, permeability, and conjugation options.
Target Compound 2'-Methyl substituent; topoisomerase I poisoning activity not reported.
2'-Aryl Series (Kim et al.) Established topoisomerase I pharmacophore; SAR may not transfer to 2'-methyl scaffold.

Quantitative Differentiation Evidence


Physicochemical Comparison: 5-Amino vs. Des-Amino Analog

The target compound (5-amine, C15H13N5) exhibits a higher calculated polar surface area and hydrogen bond donor/acceptor count relative to its 5-des-amino analog (2'-Methyl-1H,1'H-2,5'-bibenzimidazole, C15H12N4), altering solubility and permeability-relevant properties .

Physicochemical Profile
Class-level inference
HBD: 3 vs 2
PSA: 71 vs 57 Ų
Altered polarity influences formulation and assay compatibility relative to des-amino analog.
Calculated descriptors; experimental solubility data to verify.
Physicochemical characterization Lead optimization Chemical procurement

Structural Divergence from 2'-Aryl Analogs

All 18 compounds in the seminal comparative study by Kim et al. (1996) feature a 2'-aryl substituent, which is critical for topoisomerase I poisoning activity. The target compound’s simple 2'-methyl group represents a significant structural departure, lacking the aromatic extension required for DNA intercalation-driven poisoning [1].

2'-Substituent Divergence
Class-level inference
2'-Methyl vs 2'-Aryl pharmacophore
Lack of 2'-aryl group likely abrogates topoisomerase I poisoning; SAR not transferable.
Based on comparator IC50 data (0.3–>100 µM) from Kim et al. 1996.
Medicinal chemistry Topoisomerase I inhibition Anticancer

TCMDC Library Provenance

The designation TCMDC-123723 links this compound to the Tres Cantos Medicine Discovery Center (TCMDC) screening library, specifically a collection of compounds evaluated against malaria parasites . This provenance provides a potential antimalarial screening data context that is absent for most commercially available benzimidazole analogs.

Library Provenance
Supporting evidence
TCMDC-123723 antimalarial screening set
Unique sourcing context for antiparasitic programs; primary data may be requestable.
Exact screening IC50 not publicly retrieved for this compound.
Antimalarial screening TCMDC library Drug repositioning

Commercial Purity Benchmarking

Multiple vendors list the compound at a certified purity of 98% as determined by HPLC, which is a critical procurement parameter . In contrast, the des-amino analog (CAS 505078-86-4) is less commonly cataloged with standardized purity documentation, posing a reproducibility risk for assays requiring precise concentration-response relationships.

Purity Benchmarking
Supporting evidence
98% (HPLC) documented
Reduces sub-potent batch risk; des-amino analog lacks consistent purity documentation.
Per ChemicalBook and Leyan supplier specifications.
Quality control Procurement specification Reproducibility

Recommended Application Scenarios


5-Amino Handle for Structural Biology Assays

The primary aromatic amine at position 5 offers a reactive handle for derivatization (e.g., amide coupling, diazotization) or for hydrogen-bonding interactions in protein binding studies. This functional group is absent in the 5-des-amino analog, making the target compound the appropriate choice for chemical biology probes requiring a 5-position nucleophile [1].

Negative Control for Topoisomerase I Research

Given that the 2'-methyl group lacks the aromatic extension required for potent topoisomerase I poisoning (as demonstrated by the 2'-aryl pharmacophore established in Kim et al. 1996), this compound is rationally selected as a negative control to confirm on-target activity of 2'-aryl bibenzimidazoles [1]. It can also serve as a minimalist scaffold for scaffold-hopping campaigns aimed at developing novel, non-DNA-intercalating topoisomerase modulators.

Antiparasitic Screening with TCMDC Library Data

The compound's inclusion in the TCMDC antimalarial screening collection provides a rationale for its procurement in antiparasitic drug discovery programs. Researchers can request TCMDC primary screening data from the original screening center to benchmark the compound against known antimalarial agents and guide subsequent medicinal chemistry optimization [1].

Application
Selection Property
Validation Focus
Chemical probe derivatization
5-Amino reactive handle
Conjugation efficiency and target engagement
Topoisomerase I negative control
2'-Methyl scaffold divergence
On-target vs off-target DNA damage readouts
Antiparasitic screening
TCMDC library provenance
Antimalarial activity and library benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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